molecular formula C17H13ClN6 B5797449 (1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine

(1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine

Cat. No.: B5797449
M. Wt: 336.8 g/mol
InChI Key: SDBRUFBQQNIRJU-DJKKODMXSA-N
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Description

(1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazinoindole moiety, and a hydrazine linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The chlorophenylmethylidene group is then introduced via a condensation reaction with a suitable aldehyde or ketone. The final step involves the formation of the hydrazine linkage, which can be accomplished using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(4-Methoxyphenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
  • (1E)-1-[(4-Bromophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
  • (1E)-1-[(4-Fluorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine

Uniqueness

The uniqueness of (1E)-1-[(4-Chlorophenyl)methylidene]-2-{8-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine lies in its specific structural features, such as the chlorophenyl group and the triazinoindole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6/c1-10-2-7-14-13(8-10)15-16(20-14)21-17(24-22-15)23-19-9-11-3-5-12(18)6-4-11/h2-9H,1H3,(H2,20,21,23,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRUFBQQNIRJU-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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